molecular formula C7H12N4O2S B12946782 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide

3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide

Cat. No.: B12946782
M. Wt: 216.26 g/mol
InChI Key: KRGGOKYTEAOPJB-UHFFFAOYSA-N
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Description

3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide is a heterocyclic compound that contains a triazole ring and a thietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with appropriate alkylating agents under controlled conditions. One common method involves the use of ethyl bromoacetate to yield ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be further reacted with other reagents to form the desired thietane ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole or thietane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the molecule.

Scientific Research Applications

3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide is unique due to the presence of both a triazole and a thietane ring in its structure. This combination of rings imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12N4O2S

Molecular Weight

216.26 g/mol

IUPAC Name

N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1,1-dioxothietan-3-amine

InChI

InChI=1S/C7H12N4O2S/c1-11-5-9-10-7(11)2-8-6-3-14(12,13)4-6/h5-6,8H,2-4H2,1H3

InChI Key

KRGGOKYTEAOPJB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CNC2CS(=O)(=O)C2

Origin of Product

United States

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